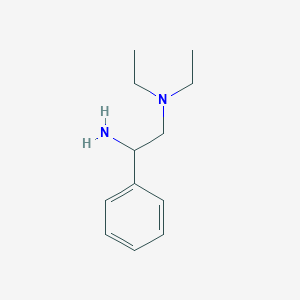

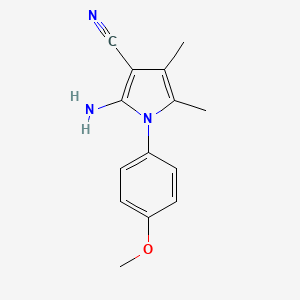

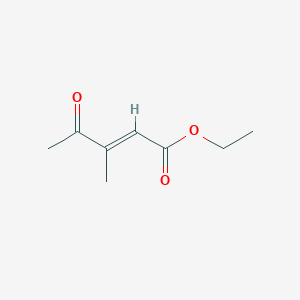

![molecular formula C12H17NO3 B1276406 Ácido 3-[(Alilamino)carbonil]biciclo[2.2.1]heptano-2-carboxílico CAS No. 1005154-25-5](/img/structure/B1276406.png)

Ácido 3-[(Alilamino)carbonil]biciclo[2.2.1]heptano-2-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-[(Allylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid" is a structurally complex molecule that can be considered a derivative of bicyclic amino acids. These types of compounds are of significant interest in medicinal chemistry due to their conformational rigidity and potential to mimic or interfere with biological processes. The core structure, bicyclo[2.2.1]heptane, is known for its boat-like conformation, which can be useful for the spatial and directional fixation of pharmacophoric groups .

Synthesis Analysis

The synthesis of related bicyclic amino acids often involves multi-step reactions that can include photochemical cyclization, Au(I)-catalyzed cycloadditions, and other advanced organic synthesis techniques. For instance, the synthesis of 3-azabicyclo[3.2.0]heptanes, which are structurally similar to the compound , can be achieved through a two-step process starting from common chemicals like benzaldehyde, allylamine, and cinnamic acid, utilizing intramolecular [2+2]-photochemical cyclization . Another method involves Au(I)-catalyzed synthesis, which allows for the introduction of functional groups and additional complexity . These methods highlight the versatility and creativity required in the synthesis of such complex molecules.

Molecular Structure Analysis

The molecular structure of bicyclic amino acids is characterized by a rigid, conformationally locked framework. This rigidity is due to the bicyclic core, which tends to adopt a boat-like conformation. The conformational locking is exemplified by the synthesis and X-ray crystal structures of 4-N-Boc-aminobicyclo[3.2.0]heptane-1-carboxylic acids, where the N-Boc-amino groups are positioned in pseudo-equatorial or pseudo-axial positions, resulting in different stereoisomers with virtually identical bicyclic core units . This intrinsic property of the bicyclo[3.2.0]heptane core is largely unaffected by various substitution patterns, making it a valuable scaffold in drug design.

Chemical Reactions Analysis

Bicyclic amino acids can participate in various chemical reactions due to their functional groups and reactive centers. The presence of carboxylic acid groups allows for the formation of esters, amides, and other derivatives, which can be used to modify the molecule's properties or to introduce additional pharmacophores. The amino group can also be involved in reactions such as acylation, alkylation, or coupling with other nucleophiles, providing a pathway to further diversify the molecular structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclic amino acids like "3-[(Allylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid" are influenced by their rigid structures. These compounds typically exhibit high stability and resistance to conformational changes, which can affect their solubility, reactivity, and interaction with biological targets. The rigidity also imparts a degree of specificity in their interactions with enzymes and receptors, which can be advantageous in drug discovery and design .

Relevant Case Studies

While the provided papers do not detail case studies involving "3-[(Allylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid" specifically, they do provide insights into the synthesis and applications of structurally related compounds. For example, the synthesis of 3-aminobicyclo[3.2.1]octane-3-carboxylic acids has been compared with other bicyclic amino acids for their specificity to membrane transport systems in tumor cells, highlighting their potential in biological applications . Additionally, the synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid demonstrates the utility of these compounds as building blocks in medicinal chemistry due to their conformational constraints . These studies underscore the importance of such compounds in the development of new therapeutic agents.

Aplicaciones Científicas De Investigación

Síntesis orgánica

El compuesto “Ácido 3-[(Alilamino)carbonil]biciclo[2.2.1]heptano-2-carboxílico” pertenece a la clase de compuestos orgánicos conocidos como biciclo[2.2.1]heptanos . Estos compuestos se utilizan en la síntesis orgánica debido a su estructura y reactividad únicas . Pueden utilizarse como bloques de construcción en la síntesis de moléculas orgánicas complejas .

Organocatálisis

Los biciclo[2.2.1]heptanos se pueden utilizar en la organocatálisis . Se ha realizado una reacción de cicloadición formal [4 + 2] organocatalítica que permite un acceso rápido a una amplia gama de biciclo[2.2.1]heptano-1-carboxilatos de forma altamente enantioselectiva a partir de materiales de partida simples en condiciones suaves y operativamente simples .

Descubrimiento de fármacos

El andamiaje de biciclo[2.2.1]heptano está presente en candidatos a fármacos como LMV-6015 y AMG 221 . Por lo tanto, el “this compound” podría utilizarse potencialmente en el desarrollo de nuevos fármacos .

Síntesis y catálisis asimétricas

El andamiaje de biciclo[2.2.1]heptano proporciona la base para la síntesis y la catálisis asimétricas . La bornanesultam es un auxiliar quiral bien conocido, mientras que el dibencildieno y el difonano son ligandos quirales efectivos para la catálisis de metales de transición .

Compuestos bioactivos

El biciclo[2.2.1]heptano es una estructura molecular privilegiada integrada en numerosos compuestos con diversas funciones . El alcanfor, las sordarinas, el α-santalol y el β-santalol son productos naturales bioactivos que contienen esta unidad estructural .

Investigación química

Como compuesto químico, el “this compound” se puede utilizar en investigación química, por ejemplo, para estudiar sus propiedades, reacciones y transformaciones .

Propiedades

IUPAC Name |

3-(prop-2-enylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-2-5-13-11(14)9-7-3-4-8(6-7)10(9)12(15)16/h2,7-10H,1,3-6H2,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAMXQRSEDGZKRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1C2CCC(C2)C1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424258 |

Source

|

| Record name | 3-[(Prop-2-en-1-yl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1005154-25-5 |

Source

|

| Record name | 3-[(Prop-2-en-1-yl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

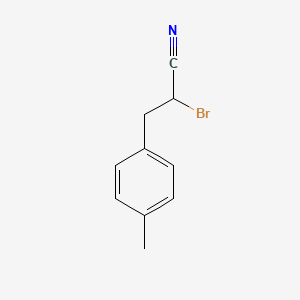

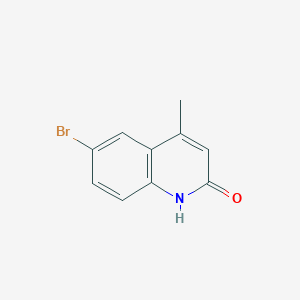

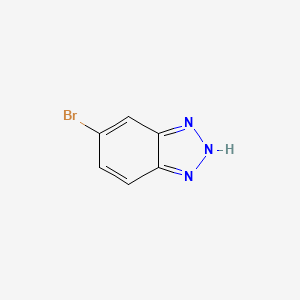

![6-Bromobenzo[d]thiazole-2-carbonitrile](/img/structure/B1276323.png)

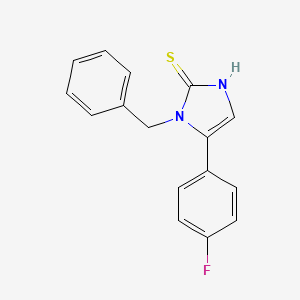

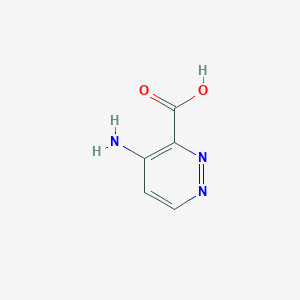

![3-(3-chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)-N,N-dimethylpropan-1-amine](/img/structure/B1276351.png)